1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1
. The canonical SMILES representation is CCOC(=O)C[N+]1=CC=CC=C1.[Br-]
.
The compound is cataloged under various chemical suppliers, including PubChem and Sigma-Aldrich, indicating its availability for research purposes. It is classified under the category of organic compounds, specifically as a quaternary ammonium salt due to the presence of the positively charged pyridinium ion .
The synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be achieved through several methods, typically involving the reaction of pyridine derivatives with ethyl acetoacetate or similar reagents.
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can participate in various chemical reactions:
These reactions typically require mild conditions, such as room temperature, and can be facilitated by the presence of catalysts or bases depending on the specific reaction pathway chosen .
The mechanism of action for 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide primarily involves its role as an electrophile in nucleophilic substitution reactions.
This mechanism highlights its utility in synthetic organic chemistry for constructing more complex molecular architectures .
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide exhibits distinct physical and chemical properties:
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide finds applications primarily in research settings:
It may also serve as a reagent in various analytical techniques or as a catalyst in specific organic transformations .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3